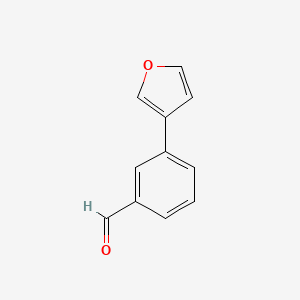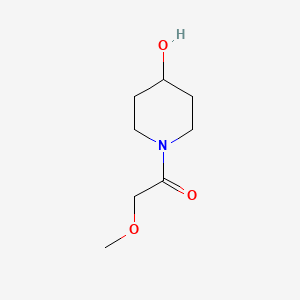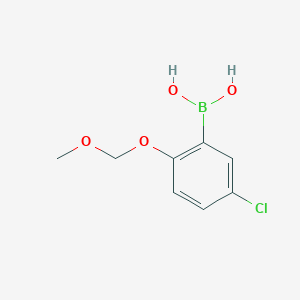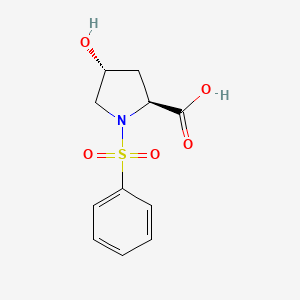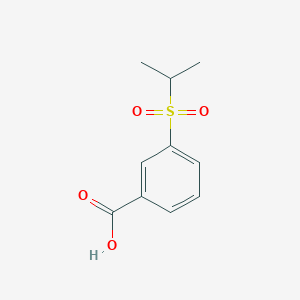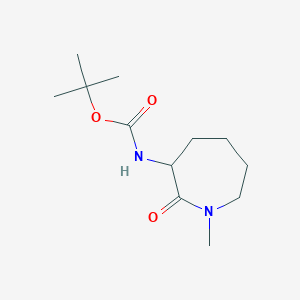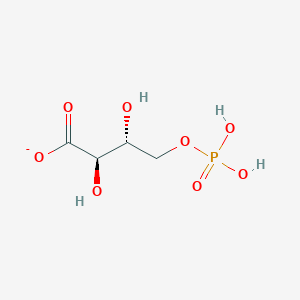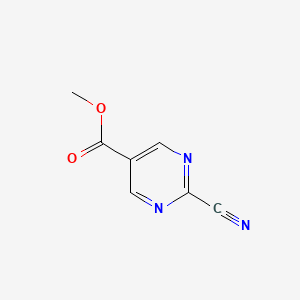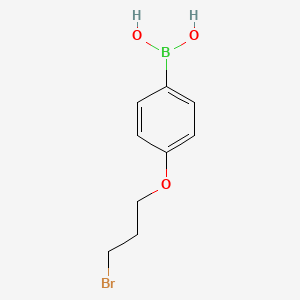
(4-(3-Bromopropoxy)phenyl)boronic acid
Descripción general
Descripción
4-(3-Bromopropoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO3 . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-(3-Bromopropoxy)phenylboronic acid is represented by the InChI code1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a bromopropoxy group (-OCH2CH2CH2Br). Physical And Chemical Properties Analysis
4-(3-Bromopropoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 258.91 and a predicted boiling point of 407.7±55.0 °C . The compound has a predicted density of 1.47±0.1 g/cm3 and a predicted pKa of 8.69±0.16 .Aplicaciones Científicas De Investigación
Organic Synthesis
4-(3-Bromopropoxy)phenylboronic acid is utilized as a starting material in organic synthesis. Its boronic acid group is reactive towards various organic transformations, making it a versatile building block for constructing complex molecules .
Medicine Serine Protease and Kinase Inhibitors
In the medical field, phenyl boronic acids, including 4-(3-Bromopropoxy)phenylboronic acid, are used as inhibitors of serine protease and kinase enzymes. These enzymes are known to increase the growth, progression, and metastasis of tumor cells, so their inhibition is crucial in cancer treatment .
Boron Neutron Capture Therapy (BNCT)
Boron compounds like 4-(3-Bromopropoxy)phenylboronic acid are used in BNCT for tumors. BNCT is a binary therapy that relies on the capture of neutrons by boron-10, which leads to the production of high-energy alpha particles that can destroy cancer cells .
Diabetes Treatment Glucose-Sensitive Polymers
These compounds can function as glucose-sensitive polymers that enable self-regulated insulin release, which is a significant advancement in diabetes treatment. They also serve as diagnostic agents due to this property .
Wound Healing and Tumor Targeting
Phenylboronic acids have noteworthy applications in wound healing due to their biological activity and ability to target tumor cells, which makes them valuable in therapeutic strategies .
Drug Discovery and Pharmaceutical Development
Sensing Applications
Boronic acids, including 4-(3-Bromopropoxy)phenylboronic acid, are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them useful in both homogeneous assays and heterogeneous detection systems .
Selective Adsorption Materials
The compound has been used to prepare boronic acid-functionalized materials that display good selectivity toward cis-diols in aqueous solutions, which is essential in chromatography and separation technologies .
Safety and Hazards
4-(3-Bromopropoxy)phenylboronic acid is classified as a skin irritant (H317) and an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[4-(3-bromopropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESUWDVKSJULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657377 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Bromopropoxy)phenyl)boronic acid | |
CAS RN |
957034-33-2 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



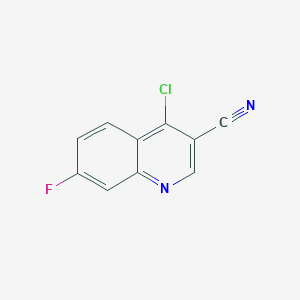
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
